

Application Notes & Protocols: (R)-(-)-1,3-Nonanediol as a Versatile Chiral Building Block

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Compound of Interest

Compound Name: (R)-(-)-1,3-Nonanediol

Cat. No.: B040050

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Introduction: The Strategic Value of the C9 Chiral Diol

In the landscape of modern asymmetric synthesis, the demand for enantiomerically pure starting materials is driven by the stringent stereochemical requirements of bioactive molecules.^{[1][2]} **(R)-(-)-1,3-Nonanediol** has emerged as a highly valuable and versatile chiral building block, providing a scaffold with a predefined stereocenter that is foundational for constructing complex molecular targets.^[3] Its utility stems from the 1,3-diol motif, a common feature in numerous natural products, particularly polyketides and pheromones.

Naturally occurring as a major component of the glandular secretion of the male cucumber fly, *Dacus tau*, this C9 diol offers a readily available chiral precursor derived from the chiral pool.^[4] A particularly efficient synthesis route begins with methyl ricinoleate, obtained from castor oil, which capitalizes on a naturally occurring stereocenter to produce **(R)-(-)-1,3-Nonanediol** in high yield and enantiopurity.^{[4][5][6]} This accessibility, combined with its versatile reactivity, makes it a strategic choice for synthetic chemists in academic and industrial research.

This guide provides an in-depth exploration of **(R)-(-)-1,3-Nonanediol**, detailing its properties, a key synthetic pathway, and validated protocols for its application in the stereocontrolled synthesis of high-value molecules and as a chiral resolving agent.

Physicochemical & Spectroscopic Data

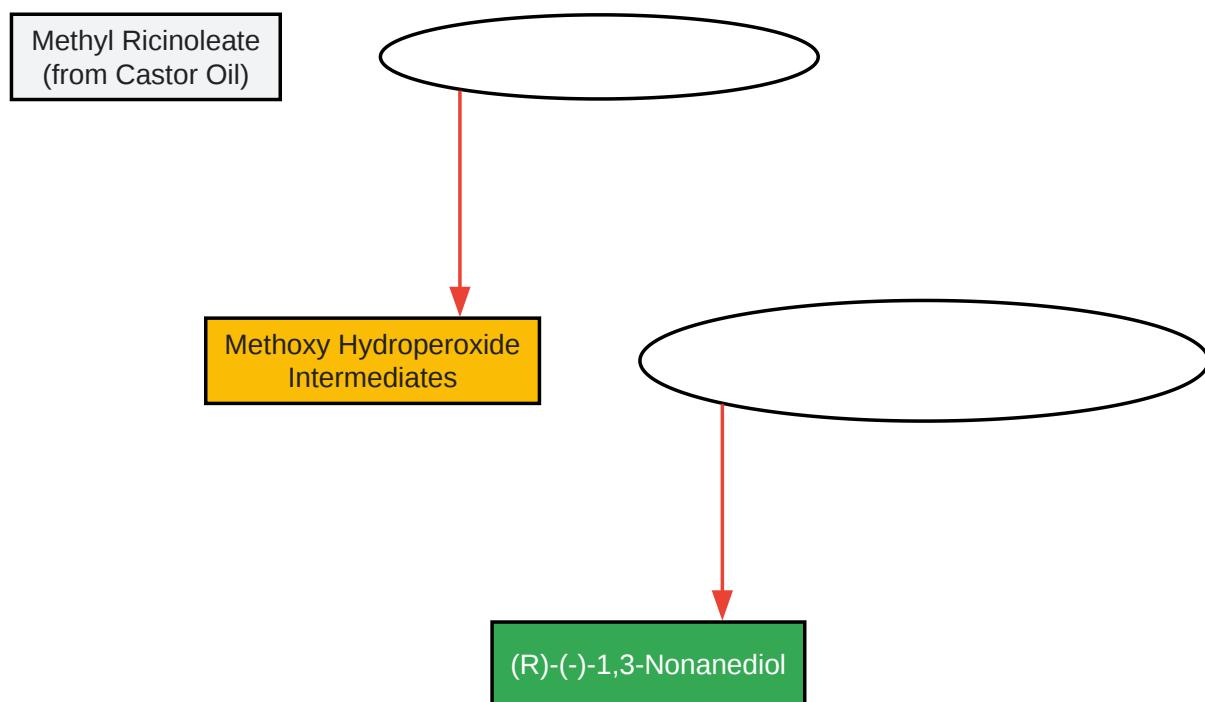
A comprehensive understanding of a building block's physical properties is critical for its effective use in synthesis. The key properties of **(R)-(-)-1,3-Nonanediol** are summarized below.

| Property | Value | Source |
|----------------------|---|---|
| CAS Number | 121541-65-9 | [7] |
| Molecular Formula | C ₉ H ₂₀ O ₂ | [7] [8] |
| Molecular Weight | 160.25 g/mol | [7] [8] |
| Appearance | Colorless to light yellow oil or solid | Vendor Data |
| Optical Rotation [α] | -13.0° to -11.0° (c=1, CHCl ₃) | Vendor Data |
| Boiling Point | ~110-112 °C at 0.5 mmHg | Vendor Data |
| Solubility | Soluble in ether, methanol, dichloromethane | [4] |

Recommended Synthesis: From Chiral Pool to Building Block

A robust and scalable synthesis of **(R)-(-)-1,3-Nonanediol** utilizes methyl ricinoleate, a derivative of castor oil, in a one-pot ozonolysis and reduction sequence. This approach is advantageous as it leverages a readily available, inexpensive chiral starting material.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The reaction proceeds via the ozonolysis of the alkene in methyl ricinoleate within a methanol solvent, leading to the formation of intermediate methoxy hydroperoxides. Subsequent electrochemical reduction on a lead cathode efficiently converts these intermediates into the desired **(R)-(-)-1,3-Nonanediol**.[\[4\]](#)[\[5\]](#)

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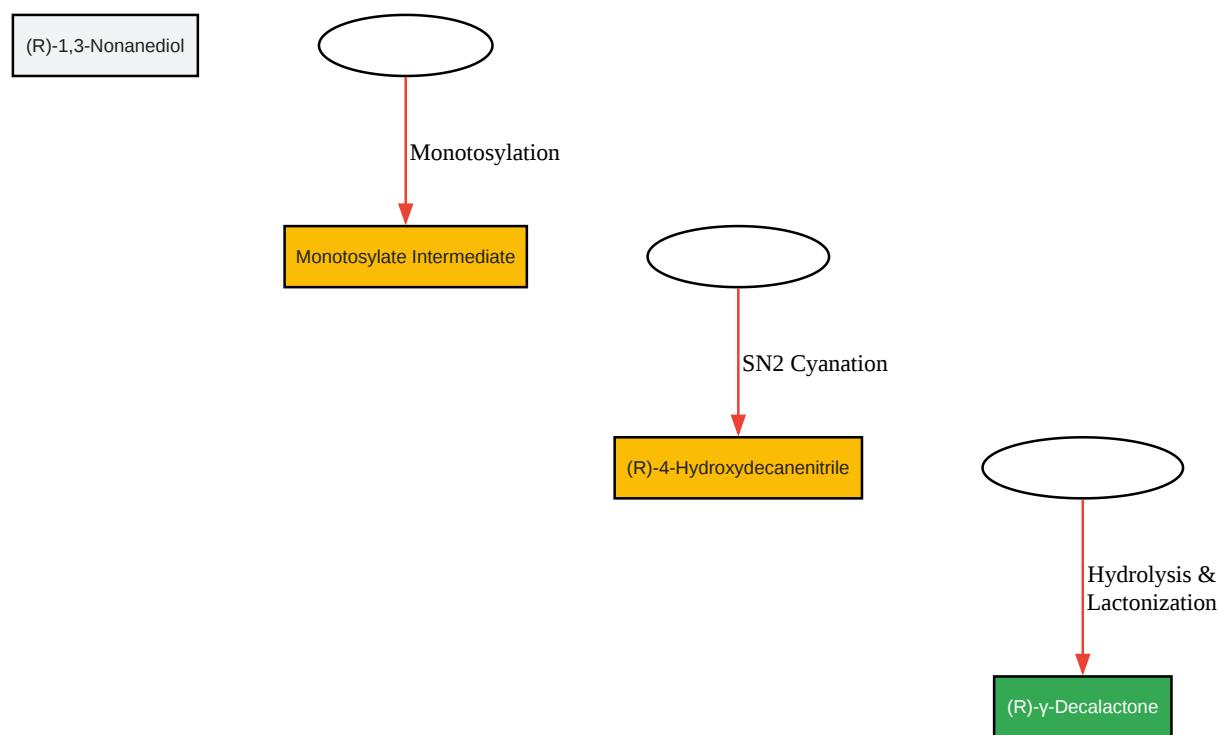
Caption: Synthesis of **(R)-(-)-1,3-Nonanediol** from Methyl Ricinoleate.

Application 1: Stereoselective Synthesis of (R)- γ -Decalactone

(R)- γ -Decalactone is a valuable fragrance and flavor compound and serves as a pheromone for several insect species. The synthesis of its enantiomerically pure form is of significant commercial interest. **(R)-(-)-1,3-Nonanediol** is an ideal precursor, as its stereocenter directly defines the stereochemistry of the final lactone product.^[4]

Causality of the Synthesis: The strategy involves a three-step sequence that transforms the 1,3-diol into the target lactone.

- **Selective Monotosylation:** The primary hydroxyl group is more sterically accessible and therefore reacts preferentially with tosyl chloride, leaving the secondary hydroxyl group at the chiral center untouched.
- **SN2 Displacement:** The tosylate is an excellent leaving group, which is displaced by a cyanide nucleophile. This reaction extends the carbon chain by one, forming the required C10 backbone.
- **Hydrolysis & Lactonization:** Acid-catalyzed hydrolysis of the nitrile group yields a carboxylic acid, which spontaneously undergoes intramolecular esterification (lactonization) with the secondary alcohol to form the stable five-membered γ -lactone ring.



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Caption: Synthetic pathway to (R)- γ -Decalactone.

Protocol: Synthesis of (R)- γ -Decalactone

Step 1: Monotosylation of (R)-(-)-1,3-Nonanediol

- Dissolve **(R)-(-)-1,3-Nonanediol** (1.0 eq) in anhydrous pyridine (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
- Cool the solution to 0 °C in an ice bath.
- Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
- Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
- Upon completion, pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with diethyl ether (3 x volumes).
- Wash the combined organic layers sequentially with saturated NaHCO₃ (aq) and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-(-)-4-Hydroxydecanenitrile

- Dissolve the crude monotosylate (1.0 eq) from the previous step in dimethyl sulfoxide (DMSO) (approx. 0.4 M solution).
- Add sodium cyanide (NaCN) (1.5 eq) to the solution. Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.
- Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with ethyl acetate (4 x volumes).

- Wash the combined organic layers thoroughly with brine to remove residual DMSO.
- Dry the organic phase over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the pure hydroxydecanenitrile.^[6]

Step 3: Hydrolysis and Lactonization to (R)- γ -Decalactone

- Combine the purified (R)-(-)-4-hydroxydecanenitrile (1.0 eq) with a 1:1 mixture of concentrated HCl and water.
- Heat the mixture at reflux (approx. 100-110 °C) for 8-12 hours. The reaction progression can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
- Cool the reaction to room temperature and extract with diethyl ether (3 x volumes).
- Wash the combined organic layers with saturated NaHCO_3 (aq) and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate.
- The resulting crude (R)- γ -decalactone can be purified by vacuum distillation to yield the final product with high enantiomeric purity.^[6]

Application 2: Chiral Resolving Agent for Racemic Ketones

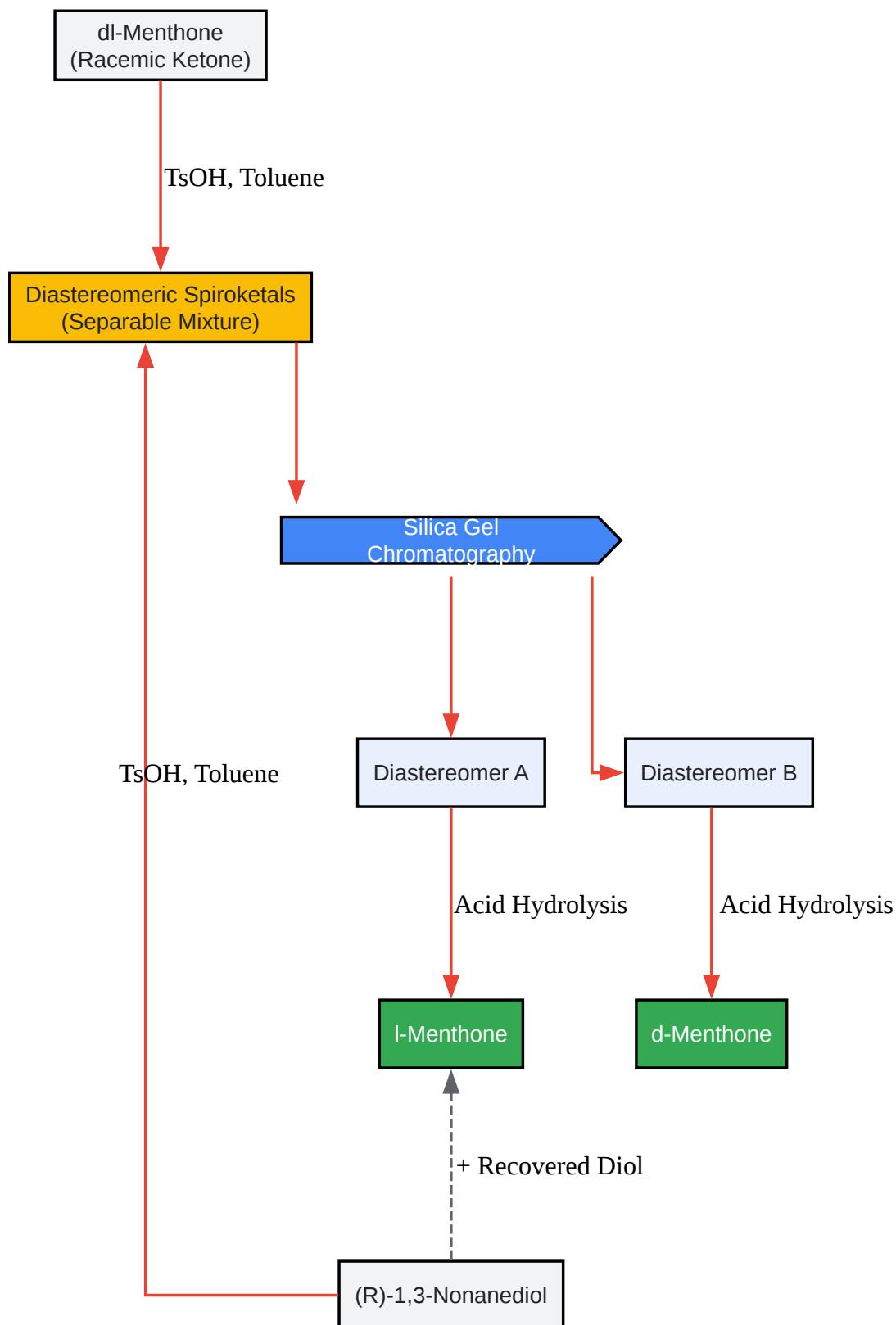
Chiral resolution remains a vital technique for obtaining enantiopure compounds. **(R)-(-)-1,3-Nonanediol** can be employed as a chiral resolving agent for racemic ketones, such as menthone, through the formation of diastereomeric spiroketals.^[4]

Causality of the Resolution: The fundamental principle is the conversion of a mixture of enantiomers into a mixture of diastereomers.

- **Diastereomer Formation:** The chiral diol reacts with the racemic ketone under acidic catalysis (e.g., TsOH) to form two diastereomeric spiroketals. Because these diastereomers possess

different physical and chemical properties, they are separable.

- Chromatographic Separation: The differing polarities and spatial arrangements of the diastereomers allow for their separation using standard techniques like silica gel column chromatography.
- Hydrolysis and Recovery: Once separated, the individual diastereomers are hydrolyzed under acidic conditions. This process cleaves the ketal, liberating the resolved enantiomers of the original ketone and regenerating the **(R)-(-)-1,3-Nonanediol**, which can be recovered and reused.

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Caption: Workflow for the resolution of racemic menthone.

Protocol: Resolution of dl-Menthone

Step 1: Formation of Diastereomeric Spiroketsals

- In a round-bottom flask fitted with a Dean-Stark apparatus, combine dl-menthone (1.0 eq), **(R)-(-)-1,3-Nonanediol** (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (TsoH) (0.05 eq) in toluene.
- Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
- Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC.
- Cool the reaction mixture to room temperature. Wash with saturated NaHCO_3 (aq) to neutralize the acid, followed by a brine wash.
- Dry the organic layer over MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric spiroketals.[\[4\]](#)

Step 2: Chromatographic Separation

- Prepare a silica gel column packed using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate; the optimal ratio must be determined by TLC analysis).
- Load the crude diastereomer mixture onto the column.
- Elute the column carefully, collecting fractions and analyzing them by TLC to identify and combine the pure fractions for each of the two separated diastereomers.
- Concentrate the combined fractions for each pure diastereomer to yield two distinct products.

Step 3: Hydrolysis and Recovery

- Process each separated diastereomer in a separate flask.
- Dissolve the diastereomer in a mixture of acetone and water (e.g., 4:1 ratio).

- Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small amount of TsOH).
- Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours, monitoring the hydrolysis by TLC.
- Once the reaction is complete, neutralize the acid with a mild base (e.g., solid NaHCO₃).
- Remove the acetone under reduced pressure.
- Extract the remaining aqueous solution with diethyl ether. The ether layer will contain the resolved menthone enantiomer.
- The aqueous layer will contain the recovered **(R)-(-)-1,3-Nonanediol**, which can be extracted with a more polar solvent like ethyl acetate, dried, and reused.

Safety and Handling

(R)-(-)-1,3-Nonanediol, like all laboratory chemicals, should be handled with appropriate care. Always work in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for this compound prior to use for detailed information on hazards, handling, and disposal.

Conclusion

(R)-(-)-1,3-Nonanediol stands out as a powerful and efficient chiral building block in organic synthesis. Its derivation from the chiral pool makes it an accessible and cost-effective option for introducing a key stereocenter. The protocols detailed herein for the synthesis of a high-value pheromone and for the resolution of a racemic ketone demonstrate its practical utility and versatility. By leveraging the fixed stereochemistry and the reactive 1,3-diol functionality, researchers can significantly streamline the construction of complex, enantiomerically pure molecules for applications in drug discovery, materials science, and agrochemicals.

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